2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[d][1,3]dioxole moiety, a fluoropyrimidine group, and a piperidine ring, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit activity against various cancer cell lines
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Based on the observed anticancer activity, it can be inferred that the compound likely affects pathways related to cell cycle regulation and apoptosis
Result of Action
The compound has been evaluated for its anticancer activity against various cancer cell lines . It has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound has a cytotoxic effect on cancer cells, disrupting their normal growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as 1,4-dioxane and toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, sodium hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
What sets 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine apart is its combination of a benzo[d][1,3]dioxole core with a fluoropyrimidine group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-12-7-19-17(20-8-12)25-13-2-1-5-21(9-13)16(22)11-3-4-14-15(6-11)24-10-23-14/h3-4,6-8,13H,1-2,5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZNLPUBHUTPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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